6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline
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Overview
Description
6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline typically involves a multi-step protocol starting from isatin or its derivatives. One common method includes the condensation of isatin with o-phenylenediamine in the presence of an acid catalyst to form the indoloquinoxaline core. Subsequent functionalization steps introduce the ethoxyphenylmethyl group at the 6-position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced indoloquinoxalines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits DNA intercalating properties, making it a candidate for anticancer and antiviral research.
Medicine: Potential therapeutic agent due to its cytotoxic effects against certain cancer cell lines.
Mechanism of Action
The primary mechanism of action for 6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. The compound’s ability to stabilize DNA duplexes and interact with proteins further enhances its pharmacological potential .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
6H-Indolo[2,3-b]quinoxaline: The parent compound without the ethoxyphenylmethyl group.
1,2,3-Triazole derivatives: Compounds with similar biological activities and synthetic routes.
Uniqueness
6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline stands out due to its specific substitution pattern, which enhances its solubility and stability. This makes it a more versatile compound for various applications compared to its analogs.
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-2-27-17-13-11-16(12-14-17)15-26-21-10-6-3-7-18(21)22-23(26)25-20-9-5-4-8-19(20)24-22/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHNFIBCQDLZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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